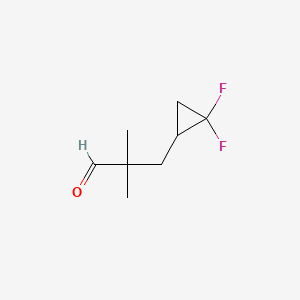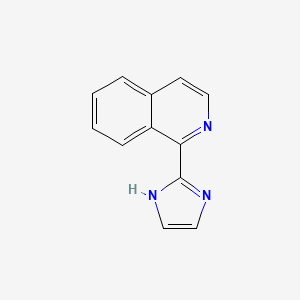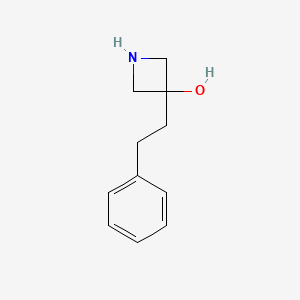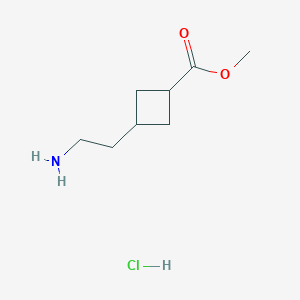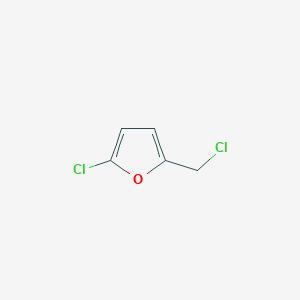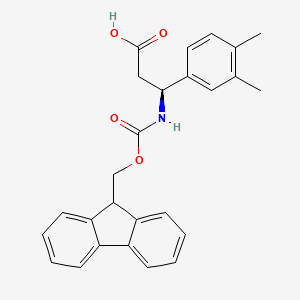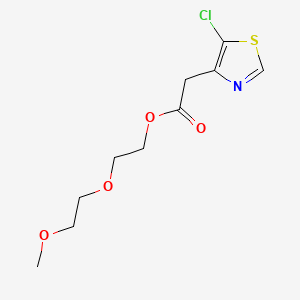
2-(2-Methoxyethoxy)ethyl2-(5-chloro-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)ethyl 2-(5-chloro-1,3-thiazol-4-yl)acetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)ethyl 2-(5-chloro-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-(2-methoxyethoxy)ethanol with 2-(5-chloro-1,3-thiazol-4-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)ethyl 2-(5-chloro-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
2-(2-Methoxyethoxy)ethyl 2-(5-chloro-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties due to the presence of the thiazole ring.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)ethyl 2-(5-chloro-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. Additionally, the compound can interact with inflammatory pathways, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A precursor in the synthesis of the target compound.
2-(5-Chloro-1,3-thiazol-4-yl)acetic acid: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar structures but different substituents on the thiazole ring.
Uniqueness
2-(2-Methoxyethoxy)ethyl 2-(5-chloro-1,3-thiazol-4-yl)acetate is unique due to the combination of the 2-(2-methoxyethoxy)ethyl group and the 5-chloro-1,3-thiazol-4-yl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14ClNO4S |
|---|---|
Molecular Weight |
279.74 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethyl 2-(5-chloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C10H14ClNO4S/c1-14-2-3-15-4-5-16-9(13)6-8-10(11)17-7-12-8/h7H,2-6H2,1H3 |
InChI Key |
USEDVSHBRMYTTR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=O)CC1=C(SC=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


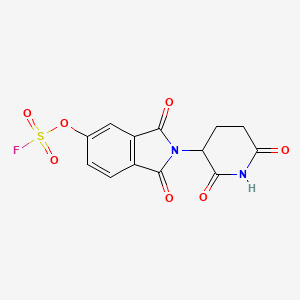
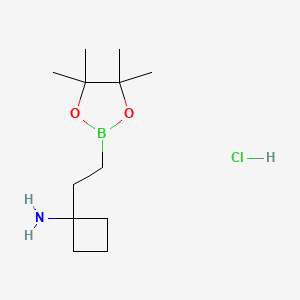
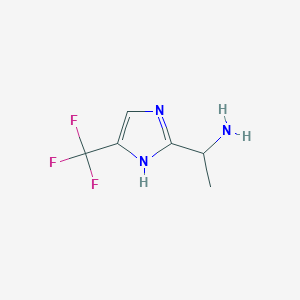
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)

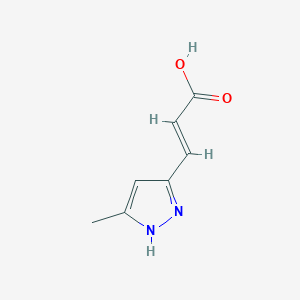
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
